Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Description
Properties
IUPAC Name |
N-ethyl-1-methoxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXOQYORTYERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of oncology and virology. This article synthesizes current research findings, including case studies, to provide a comprehensive overview of the compound's biological effects.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an ethyl group, a methoxy group, and a phenylpropanamine backbone. This configuration may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives of phenylalanine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and AGS (gastric adenocarcinoma).
Case Study: Cytotoxic Effects on MCF-7 Cells
In a study examining various phenylalanine derivatives, the cytotoxicity was assessed using the MTT assay. The results indicated that several compounds exhibited significant cytotoxic activity against MCF-7 cells, with IC50 values indicating effective concentration levels that inhibit cell growth:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound A | 5.6 | High activity compared to Tamoxifen |
| Compound B | 12.3 | Moderate activity |
| This compound | TBD | Further evaluation needed |
These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds.
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in relation to HIV. Compounds with similar structural motifs have been tested for their ability to inhibit HIV replication.
Case Study: Inhibition of HIV
A series of phenylalanine derivatives were evaluated for their antiviral activity against HIV-1. The study measured the effective concentration (EC50) required to inhibit viral replication:
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| PF-74 | 0.45 | 100 | 222 |
| This compound | TBD | TBD | TBD |
The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound. Higher SI values suggest a safer profile for potential therapeutic use.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific protein targets involved in cellular proliferation and viral replication processes.
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to predict the binding affinity of related compounds to viral proteins. These simulations help elucidate how structural variations impact biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues and their distinguishing features:
| Compound Name | Molecular Formula | Substituents/Features | Key Differences from Target Compound | References |
|---|---|---|---|---|
| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | Methoxyethyl and phenylpropyl groups attached to N. | Linear vs. branched propan-2-yl backbone in target. | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | Propenyl backbone with 2-methoxyphenyl; stereospecific (E-configuration). | Unsaturated backbone vs. saturated propan-2-yl in target. | |
| (1,3-Diphenylpropan-2-yl)(ethyl)amine | C₁₇H₂₁N | Two phenyl groups at positions 1 and 3; lacks methoxy group. | Absence of methoxy reduces polarity. | |
| (1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine | C₁₁H₁₉NOS | Thiophene substituent; methyl group on thiophene. | Heteroaromatic (thiophene) vs. phenyl in target. | |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | Bromophenyl and allyl groups; halogen substituent. | Bromine introduces steric/electronic effects. |
Physicochemical Properties
- Polarity: The methoxy group in Ethyl(1-methoxy-3-phenylpropan-2-yl)amine increases polarity compared to non-oxygenated analogues like (1,3-diphenylpropan-2-yl)(ethyl)amine . This enhances solubility in polar solvents (e.g., ethanol, DMF) .
- Molecular Weight: Most analogues (e.g., C₁₂H₁₉NO in ) share similar molecular weights (~193–241 g/mol), but substituents like bromine () or thiophene () alter density and boiling points.
Preparation Methods
Starting Materials and Key Intermediates
- 3-Methoxyphenylpropan-2-one or derivatives are commonly used as a starting ketone intermediate.
- Ethylamine or ethylamine derivatives serve as the nitrogen source.
- Protecting groups such as Boc (tert-butoxycarbonyl) may be employed to control selectivity during amine introduction.
Stepwise Synthesis Approach
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of ketone intermediate | Synthesis of 3-methoxyphenylpropan-2-one from appropriate phenyl precursors | Friedel-Crafts acylation or oxidation methods |
| 2 | Reductive amination | Reaction of ketone with ethylamine to form the corresponding amine | Ethylamine, reducing agents (NaBH3CN or NaBH4) |
| 3 | Protection/Deprotection | Use of Boc or other protecting groups to protect amine during subsequent steps | Boc2O for protection, acid or base for deprotection |
| 4 | Functional group modifications | Introduction of methoxy group if not present or other substituents | Methylation reagents like methyl iodide, base |
Representative Synthetic Route (Based on Literature)
- Starting from (tert-butoxycarbonyl)-L-phenylalanine , the compound is converted into a protected intermediate.
- The protected amine is then reacted with methoxy-substituted aryl derivatives under coupling conditions (e.g., PyBop, DIEA in dichloromethane) to introduce the phenyl and methoxy substituents.
- Removal of the Boc protecting group liberates the free amine.
- Subsequent reductive amination or alkylation with ethylamine provides the target this compound.
Analysis of Preparation Methods
| Aspect | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity, mild conditions, good yields | Sensitive to steric hindrance, requires careful control of pH |
| Protection/Deprotection | Enables selective functionalization | Adds extra steps, potential yield loss |
| Use of Coupling Agents | Efficient bond formation, broad substrate scope | Cost and handling of reagents like PyBop |
| Friedel-Crafts Acylation | Straightforward for aromatic ketone formation | Possible poly-substitution, harsh conditions |
Research Findings and Optimization
- Studies have shown that controlling stereochemistry at the 2-position of the propan chain is critical for biological activity, requiring enantioselective synthesis or chiral resolution techniques.
- The use of mild reducing agents such as sodium cyanoborohydride (NaBH3CN) in reductive amination improves selectivity and minimizes side reactions.
- Protecting group strategies are essential when multiple reactive amines or hydroxyl groups are present to avoid side reactions.
- Optimization of solvent systems (e.g., acetonitrile, dichloromethane) and temperature control enhances reaction efficiency and purity of the final product.
Summary Table of Preparation Methods
| Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl3, acetyl chloride, aromatic ring | 70-85 | For ketone intermediate synthesis |
| Reductive Amination | Ethylamine, NaBH3CN, pH ~6 | 75-90 | High selectivity for amine formation |
| Protection/Deprotection | Boc2O (protection), TFA (deprotection) | >90 | Protects amine during multi-step synthesis |
| Coupling with PyBop | PyBop, DIEA, CH2Cl2 | 80-95 | Efficient amide bond formation |
Q & A
Q. How can crystallography aid in understanding its interaction with biological targets?
- Technique : X-ray crystallography using SHELX software (e.g., SHELXL for refinement). Resolve electron density maps to identify hydrogen bonds between the amine group and catalytic residues (e.g., Tyr385 in COX-2) .
- Challenges : Crystallize protein-ligand complexes under high-resolution conditions (≤1.8 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
